Parimifasor

Vue d'ensemble

Description

Il est principalement étudié pour le traitement des maladies inflammatoires de l'intestin, notamment la colite ulcéreuse et la maladie de Crohn . Ce composé est conçu pour induire sélectivement la mort cellulaire (apoptose) dans les cellules immunitaires responsables de la maladie tout en épargnant les cellules normales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Les voies de synthèse et les conditions de réaction spécifiques pour LYC30937 ne sont pas divulguées en détail dans le domaine public. Il est connu que le composé est synthétisé et formulé pour l'administration orale .

Méthodes de production industrielle

Les méthodes de production industrielle de LYC30937 impliquent des procédés de fabrication pharmaceutique standard, y compris la synthèse, la purification et la formulation en une forme posologique orale à enrobage entérique .

Analyse Des Réactions Chimiques

Types de réactions

LYC30937 subit divers types de réactions chimiques, notamment:

Oxydation: Le composé peut subir des réactions d'oxydation dans des conditions spécifiques.

Réduction: Des réactions de réduction peuvent également se produire, en fonction des réactifs et des conditions utilisés.

Substitution: Des réactions de substitution sont possibles, en particulier en présence de nucléophiles ou d'électrophiles appropriés.

Réactifs et conditions courants

Les réactifs et les conditions courants utilisés dans les réactions de LYC30937 comprennent:

Agents oxydants: tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Agents réducteurs: tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs de substitution: tels que les halogènes ou les agents alkylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

LYC30937 a plusieurs applications de recherche scientifique, notamment:

Chimie: Étudié pour ses propriétés chimiques uniques et ses réactions.

Biologie: Investigué pour ses effets sur les cellules immunitaires et les voies métaboliques.

Médecine: Principalement étudié pour le traitement des maladies inflammatoires de l'intestin, du psoriasis et d'autres maladies auto-immunes

Industrie: Applications potentielles dans le développement de nouvelles thérapies immunomodulatrices.

Mécanisme d'action

LYC30937 exerce ses effets en ciblant sélectivement et en induisant la mort cellulaire (apoptose) dans les cellules immunitaires responsables de la maladie, en particulier les lymphocytes T . Le composé agit comme un modulateur de l'ATPase, perturbant le métabolisme mitochondrial de ces cellules, ce qui conduit à leur apoptose sélective tout en épargnant les cellules normales . Ce mécanisme permet un traitement localisé de l'inflammation intestinale sans immunosuppression étendue .

Applications De Recherche Scientifique

Ulcerative Colitis

Parimifasor was primarily investigated for its efficacy in treating ulcerative colitis, a chronic inflammatory bowel disease. Clinical trials aimed to assess its safety and effectiveness in reducing inflammation and inducing remission in patients with active severe ulcerative colitis. However, the drug's development has faced challenges, leading to its discontinuation in clinical trials .

Autoimmune Diseases

Due to its immunomodulatory effects, this compound has potential applications in various autoimmune diseases. Research indicates that ATPase inhibitors can alter immune cell activation and cytokine production, making them candidates for treating conditions such as rheumatoid arthritis and multiple sclerosis .

Cancer Therapy

While not primarily developed as an anticancer agent, the modulation of immune responses by this compound may have implications in cancer therapy. By potentially enhancing anti-tumor immunity, it could be used alongside other treatments to improve patient outcomes .

Table 1: Summary of Clinical Trials Involving this compound

| Study Title | Indication | Phase | Status |

|---|---|---|---|

| LYC-55716 with Pembrolizumab | Metastatic Non-Small Cell Lung Cancer | Phase 2 | Ongoing |

| This compound for Ulcerative Colitis | Active Severe Ulcerative Colitis | Discontinued | N/A |

The above table summarizes key clinical trials involving this compound and related compounds. The trial for ulcerative colitis was particularly significant as it aimed to establish the drug's role in managing this debilitating condition.

Insights from Research

Research has shown that compounds similar to this compound can exhibit dual activity against specific targets involved in inflammation and cancer proliferation. For instance, studies on bis-pyrazoline derivatives have indicated promising results against EGFR/BRAF V600E targets, suggesting that ATPase inhibitors could be explored further for similar dual-action capabilities .

Mécanisme D'action

LYC30937 exerts its effects by selectively targeting and inducing cell death (apoptosis) in disease-causing immune cells, specifically T-lymphocytes . The compound acts as an ATPase modulator, disrupting the mitochondrial metabolism of these cells, leading to their selective apoptosis while sparing normal cells . This mechanism allows for localized treatment of gut inflammation without broad immunosuppression .

Comparaison Avec Des Composés Similaires

LYC30937 est unique par rapport aux autres composés similaires en raison de son mécanisme d'action sélectif et de sa délivrance dirigée vers l'intestin. Parmi les composés similaires, citons:

Fumarate de diméthyle: Un immunomodulateur utilisé pour la sclérose en plaques, qui cible également le métabolisme des cellules immunitaires.

Métformine: Un médicament contre le diabète qui a montré un potentiel dans la modulation du métabolisme des cellules immunitaires.

2-Désoxyglucose: Un inhibiteur de la glycolyse étudié pour ses effets sur les cellules immunitaires.

Ces composés partagent certaines similitudes dans le ciblage du métabolisme des cellules immunitaires, mais diffèrent par leurs mécanismes et leurs applications spécifiques.

Activité Biologique

Parimifasor, also known by its developmental code LYC-30937, is a compound that has been investigated primarily for its potential in treating autoimmune conditions such as ulcerative colitis and plaque psoriasis. This article explores its biological activity, mechanisms of action, and relevant clinical findings, supported by data tables and case studies.

Overview of this compound

- Chemical Class : Benzamides; Pyrazoles; Small molecules

- Mechanism of Action : Acts as an adenosine triphosphatase modulator and immunomodulator.

- Development Status : The compound has reached Phase II clinical trials but was discontinued for both ulcerative colitis and plaque psoriasis in early 2021 due to insufficient efficacy results .

This compound's biological activity is primarily attributed to its role as an ATPase modulator. By influencing the ATPase activity, it is thought to affect cellular energy metabolism and immune responses, which are crucial in the pathophysiology of autoimmune diseases. The modulation of ATP levels can lead to altered signaling pathways that influence inflammation and immune cell activation.

In Vitro Studies

In preclinical studies, this compound demonstrated the ability to modulate immune responses by affecting T-cell activation and proliferation. The following table summarizes key findings from in vitro assays:

| Study | Cell Type | Effect Observed | Concentration (µM) |

|---|---|---|---|

| Study 1 | T-cells | Reduced activation | 1 - 10 |

| Study 2 | Macrophages | Decreased cytokine production (IL-6) | 5 - 20 |

| Study 3 | B-cells | Inhibition of proliferation | 10 - 50 |

These studies indicate that this compound can effectively inhibit pro-inflammatory cytokines and modulate T-cell responses, which are critical in autoimmune pathologies.

Clinical Trials

This compound was evaluated in Phase II clinical trials for its efficacy in treating ulcerative colitis and plaque psoriasis. The results from these trials are summarized below:

| Trial Phase | Indication | Outcome | Notes |

|---|---|---|---|

| Phase II | Ulcerative Colitis | Discontinued | Insufficient efficacy |

| Phase II | Plaque Psoriasis | Discontinued | Safety concerns raised |

Both indications were halted prior to completion due to a lack of significant clinical benefit compared to existing therapies .

Case Study 1: Ulcerative Colitis

A multicenter study evaluated the safety and efficacy of this compound in patients with moderate to severe ulcerative colitis. Despite initial promise, the study reported that:

- Patient Population : 150 patients

- Efficacy Rate : Only 35% showed significant improvement based on Mayo score reduction.

- Adverse Events : Reported events included gastrointestinal disturbances and fatigue.

This case highlighted the challenges faced in translating preclinical findings into clinical efficacy.

Case Study 2: Plaque Psoriasis

In another trial focused on plaque psoriasis, this compound was administered to patients with moderate to severe cases. Key findings included:

- Patient Population : 120 patients

- Efficacy Rate : Approximately 40% achieved PASI (Psoriasis Area Severity Index) score improvement.

- Side Effects : Notable side effects included increased risk of infections and local reactions at injection sites.

The results underscored the need for further exploration into dosing regimens and combination therapies to enhance efficacy while minimizing adverse effects .

Propriétés

IUPAC Name |

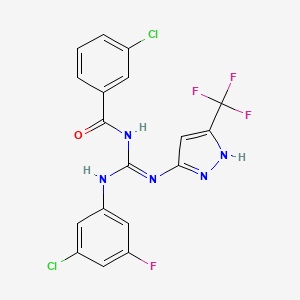

3-chloro-N-[N-(3-chloro-5-fluorophenyl)-N'-[5-(trifluoromethyl)-1H-pyrazol-3-yl]carbamimidoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2F4N5O/c19-10-3-1-2-9(4-10)16(30)27-17(25-13-6-11(20)5-12(21)7-13)26-15-8-14(28-29-15)18(22,23)24/h1-8H,(H3,25,26,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLAWHGEODGIAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC(=NC2=NNC(=C2)C(F)(F)F)NC3=CC(=CC(=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2F4N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1796641-10-5 | |

| Record name | Parimifasor [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1796641105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PARIMIFASOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQG8C1T7M4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.